molecular formula C17H13F3N2O2 B3014705 2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-92-4

2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B3014705
CAS No.: 672950-92-4
M. Wt: 334.298
InChI Key: WNJXTWOWTDQGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a chemical compound with the molecular formula C17H13F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group and a benzimidazole moiety.

Preparation Methods

The synthesis of 2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the reaction of 2-methylphenol with 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:

    2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propionate: This compound has a similar structure but with a propionate group instead of an acetate group.

    2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butyrate: This compound features a butyrate group, offering different chemical and biological properties.

    2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]valerate: This compound has a valerate group, which can influence its reactivity and applications.

Properties

IUPAC Name

(2-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-11-6-2-5-9-14(11)24-15(23)10-22-13-8-4-3-7-12(13)21-16(22)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJXTWOWTDQGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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